

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)pyridine
Cat. No.:	B1358264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate for creating molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of the herbicide Pyroxasulam.

Chemical and Physical Properties

2-Methoxy-4-(trifluoromethyl)pyridine is typically a colorless to light-yellow liquid or solid under standard conditions. It is soluble in many organic solvents such as ethanol and acetone.

[1]

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₃ NO	[2]
Molar Mass	177.12 g/mol	[1]
Appearance	Colorless to light-yellow liquid or solid	[1]
Boiling Point	~170 - 180 °C	[1]
CAS Number	219715-34-1	[3]

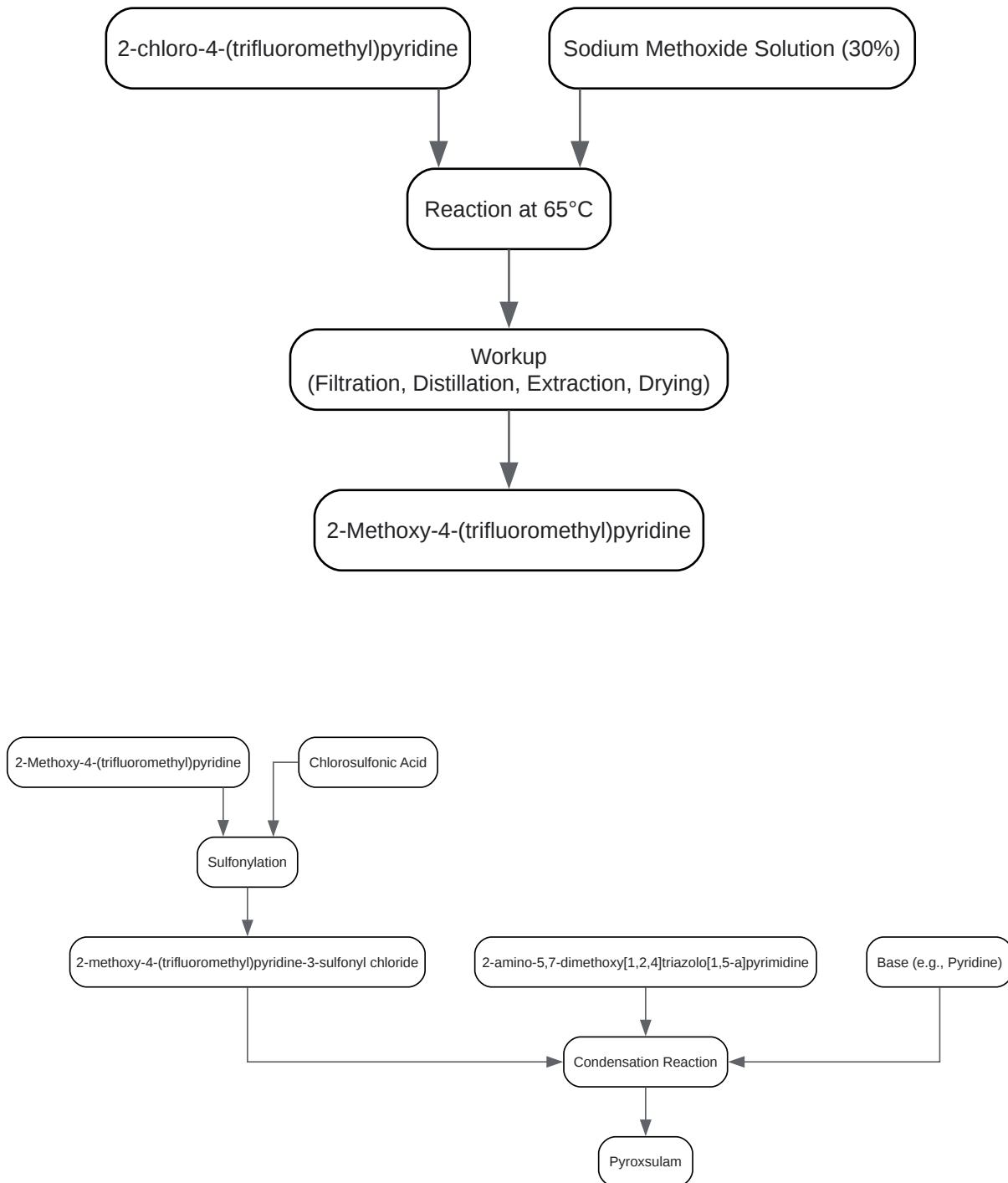
Spectroscopic Data

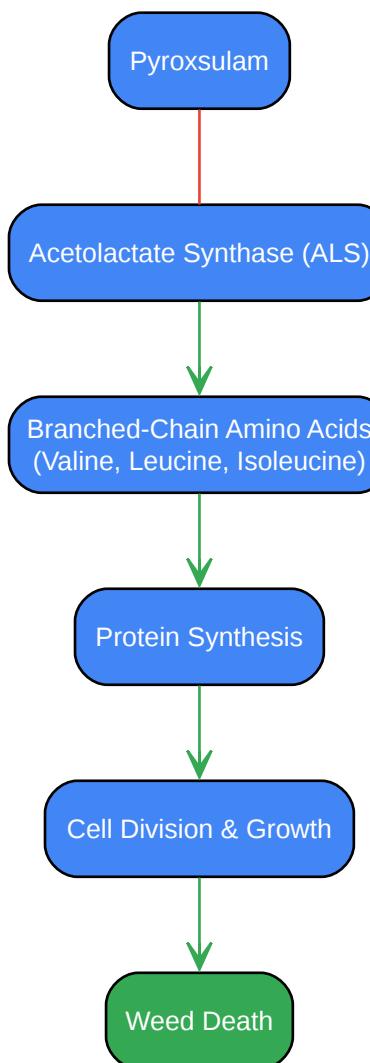
Precise, experimentally determined spectroscopic data for **2-Methoxy-4-(trifluoromethyl)pyridine** is not readily available in the public domain. However, the following data for the closely related isomer, 2-methoxy-3-(trifluoromethyl)pyridine, can be used as a reference for spectral interpretation.

¹ H NMR	¹³ C NMR	¹⁹ F NMR	IR (selected peaks)
(CDCl ₃ , 400 MHz)	(CDCl ₃ , 100 MHz)	(CDCl ₃ , 376 MHz)	(cm ⁻¹)
δ 8.32 (d, J = 4.0 Hz, 1H)	δ 161.0	δ -64.03 (s, 3F)	1271 (C-O-C asym stretch)
δ 7.84 (d, J = 8.0 Hz, 1H)	δ 150.6	1015 (C-O-C sym stretch)	
δ 6.95 (dd, J = 4.0 Hz, 1H)	δ 136.4 (q, J = 5 Hz)		
δ 4.03 (s, 3H)	δ 123.2 (q, J = 270 Hz)		
δ 116.0			
δ 113.4 (q, J = 33 Hz)			
δ 54.1			

Source: Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine[4][5][6]

Synthesis


Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine


A common method for the synthesis of **2-Methoxy-4-(trifluoromethyl)pyridine** is through the nucleophilic substitution of a halogenated pyridine precursor.

Experimental Protocol:

- Reactants: 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol), 30% mass fraction of sodium methanol solution (135.5 g, 0.753 mol).
- Procedure:
 - In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methanol solution.
 - Stir the mixture well and heat to 65 °C.
 - Maintain the temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is completely consumed.
 - Cool the reaction mixture to room temperature and filter to remove any insoluble material.
 - Recover the methanol by distillation under reduced pressure.
 - Add water to the residue and extract with dichloromethane.
 - Separate the organic and aqueous phases.
 - Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
- Yield: 40.9 g (92.1%) of **2-methoxy-4-(trifluoromethyl)pyridine** as a light-yellow liquid.[3]

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Supplier Info - China Chemical Manufacturer [pipzine-chem.com]
- 2. PubChemLite - 2-methoxy-4-(trifluoromethyl)pyridine (C₇H₆F₃NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methoxy-4-trifluoromethyl-pyridine | 219715-34-1 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. Table 1 from Vibrational spectroscopic (FTIR , FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358264#what-is-2-methoxy-4-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com